![molecular formula C16H24N2O3S B4909163 1-{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE](/img/structure/B4909163.png)
1-{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a butylphenyl group attached to a sulfonyl piperazine moiety, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Butylphenyl Group: The initial step involves the synthesis of the butylphenyl group through a Friedel-Crafts alkylation reaction, where butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The butylphenyl group is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Piperazine Introduction: The sulfonylated butylphenyl compound is reacted with piperazine under basic conditions to form the sulfonyl piperazine intermediate.
Ethanone Addition: Finally, the ethanone group is introduced through an acylation reaction using acetyl chloride or acetic anhydride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{4-[(4-BUTYLPHENYL)SULFONYL]
Properties
IUPAC Name |
1-[4-(4-butylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-4-5-15-6-8-16(9-7-15)22(20,21)18-12-10-17(11-13-18)14(2)19/h6-9H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBMADSJMWRIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-adamantyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B4909094.png)
![4-[(4-Ethylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B4909099.png)
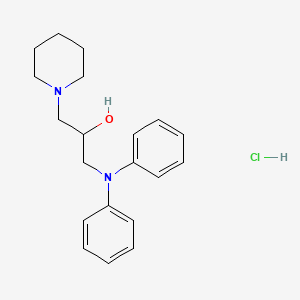
![N-cyclopentyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4909116.png)
![2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4909124.png)
![6-(2-Chlorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4909132.png)
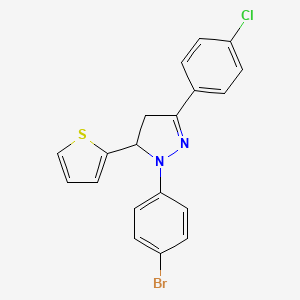
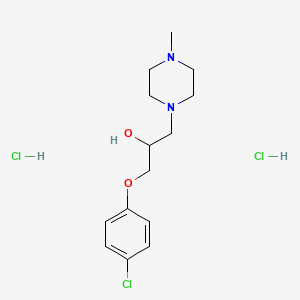
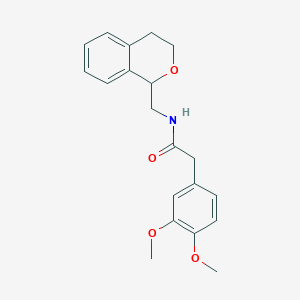
![2-(8-methyl-3-oxo-8-phenylhexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B4909170.png)
![2'-amino-4-bromo-5-methyl-2,5'-dioxo-7'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile](/img/structure/B4909176.png)
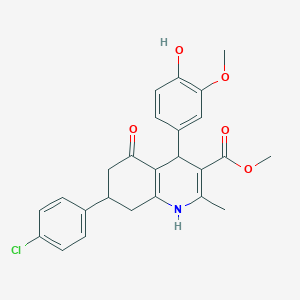
![(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)diethylamine](/img/structure/B4909180.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B4909186.png)
